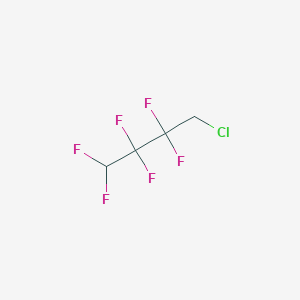

4-Chloro-1,1,2,2,3,3-hexafluorobutane

Description

Structure

3D Structure

Properties

CAS No. |

75877-96-2 |

|---|---|

Molecular Formula |

C4H3ClF6 |

Molecular Weight |

200.51 g/mol |

IUPAC Name |

4-chloro-1,1,2,2,3,3-hexafluorobutane |

InChI |

InChI=1S/C4H3ClF6/c5-1-3(8,9)4(10,11)2(6)7/h2H,1H2 |

InChI Key |

BIDTVJKDFWPMSO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)F)(F)F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 1,1,2,2,3,3 Hexafluorobutane and Analogous Hexafluorobutane Derivatives

Strategies for Selective Chlorination and Fluorination in Alkane Chains

Achieving selective halogenation in an alkane chain is a fundamental challenge in organic synthesis, dictated by the relative stability of the resulting radical or ionic intermediates. In fluorinated alkanes, the strong electron-withdrawing nature of fluorine atoms significantly influences the reactivity of adjacent C-H bonds.

Direct fluorination of hydrocarbons using elemental fluorine (F₂) is a highly exothermic and often explosive reaction, making it difficult to control. libretexts.orgchemguide.co.uk The high reactivity of fluorine stems from the weak F-F bond and the very strong C-F bonds that are formed. youtube.com Due to this extreme reactivity, direct fluorination is generally not a suitable method for the selective synthesis of complex molecules like 4-Chloro-1,1,2,2,3,3-hexafluorobutane. chemguide.co.uk

However, specialized techniques have been developed to moderate the reaction. These include:

Cryogenic Conditions: Running the reaction at very low temperatures to reduce the reaction rate.

Inert Gas Dilution: Using a high concentration of an inert gas like nitrogen or helium to dilute the fluorine gas, thereby controlling the reaction kinetics.

Specialized Reactors: Employing microreactors or jet reactors that allow for rapid mixing and efficient heat dissipation to prevent thermal runaways. google.com

Despite these advancements, achieving regioselectivity remains a significant hurdle, as the fluorine radical is highly reactive and not very selective, leading to a mixture of products. libretexts.org

Radical and photochemical chlorination are more controlled methods for introducing chlorine atoms into an alkane chain. libretexts.orgbyjus.com These reactions typically proceed via a free-radical chain mechanism, which involves three distinct steps: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This is achieved by supplying energy in the form of ultraviolet (UV) light or heat. byjus.comlibretexts.org Radical initiators, such as AIBN (azobisisobutyronitrile), can also be used. youtube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane chain, forming hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical then reacts with another chlorine molecule to form the chlorinated product (R-Cl) and a new chlorine radical, which continues the chain. byjus.comlibretexts.org

Termination: The chain reaction is terminated when two radicals combine. libretexts.org

The selectivity of radical chlorination is dependent on the stability of the alkyl radical formed during hydrogen abstraction. The general order of stability is tertiary > secondary > primary. wikipedia.org Therefore, hydrogen atoms on more substituted carbons are preferentially replaced. wikipedia.org In a fluorinated alkane, the strong inductive effect of fluorine atoms deactivates nearby C-H bonds, making them less susceptible to radical attack. This effect can be used to direct chlorination to positions further away from existing fluoro-substituents.

Table 1: Comparison of Halogen Reactivity in Free-Radical Halogenation

| Halogen | Reactivity | Selectivity | Reaction Conditions |

|---|---|---|---|

| Fluorine (F₂) | Very High (Explosive) | Low | Difficult to control. chemguide.co.uk |

| Chlorine (Cl₂) | High | Moderate | Requires UV light or heat. byjus.com |

| Bromine (Br₂) | Moderate | High | Slower than chlorination. libretexts.org |

| Iodine (I₂) | Low (Generally unreactive) | Very High | Reaction is often reversible. chemguide.co.uk |

Halogen Exchange Reactions for Fluorine Introduction in Chlorinated Precursors

Halogen exchange (HALEX) reactions are a cornerstone of fluorination chemistry, providing a more controlled and selective method for introducing fluorine atoms compared to direct fluorination. The most prominent of these is the Swarts reaction. wikipedia.orgunacademy.com

The Swarts reaction involves treating a chlorinated precursor with a metal fluoride (B91410) to replace chlorine atoms with fluorine. unacademy.comcollegedunia.com Antimony trifluoride (SbF₃) is a common reagent, often used with a catalytic amount of antimony pentachloride (SbCl₅) or chlorine, which generates the active fluorinating species, antimony trifluorodichloride (SbF₃Cl₂). wikipedia.org Other metal fluorides like those of silver, mercury, or cobalt can also be employed. wikipedia.orgck12.org

This method is particularly effective for synthesizing highly fluorinated compounds. To produce a hexafluorobutane derivative, one would start with a precursor that is heavily chlorinated, such as a hexachlorobutane or tetrachlorobutane derivative, and react it under Swarts conditions to systematically replace chlorine with fluorine. The extent of fluorination can often be controlled by the reaction conditions and stoichiometry of the fluorinating agent.

The general mechanism involves the breaking of a metal-fluorine bond and the formation of a new carbon-fluorine bond, while the displaced chlorine atom bonds with the metal. unacademy.comcollegedunia.com This approach is widely used in the industrial production of chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs).

Addition Reactions to Unsaturated Fluorinated Hydrocarbons as Precursors

A powerful strategy for synthesizing specific chlorinated hexafluorobutanes involves the addition of halogens or hydrogen halides across the double bond of an unsaturated fluorinated precursor, such as a hexafluorobutene. beilstein-journals.orgwikipedia.org This method allows for the precise placement of halogen atoms at specific positions.

For example, the addition of chlorine (Cl₂) or interhalogen compounds like iodine monochloride (ICl) to (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene can be used to synthesize 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org The reaction proceeds by breaking the π-bond of the alkene and forming two new carbon-halogen single bonds. nagwa.com

Table 2: Halogenation of 1,1,1,4,4,4-hexafluorobut-2-ene

| Reagent | Product | Reference |

|---|---|---|

| Bromine (Br₂) | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.org |

| Iodine Monochloride (ICl) | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.org |

These resulting dihalo compounds can then undergo further reactions, such as dehydrohalogenation, to create other valuable fluorinated synthons. beilstein-journals.org This addition pathway is advantageous because it is often highly efficient and regioselective, providing a clear route to the desired halogenation pattern.

Novel Synthetic Pathways for Chlorinated Hexafluorobutanes

Research into the synthesis of specific chlorinated hexafluorobutanes continues to yield novel pathways, often driven by the need for materials with specific properties, such as refrigerants, solvents, or etching gases. google.comwikipedia.org For instance, the synthesis of 1,2,3,4-tetrachloro-hexafluorobutane, a precursor to hexafluorobutadiene, has been achieved through various routes.

One method involves the dimerization of chlorotrifluoroethylene (B8367) in the presence of a mercury catalyst, followed by dechlorination. scirp.org Another approach starts with 1,2-difluoro-dichloroethylene, which is reacted with fluorine to directly produce 1,2,3,4-tetrachloro-hexafluorobutane. scirp.org

Recent innovations include the use of microreactors for direct fluorination processes, which offer superior temperature control and safety for highly exothermic reactions. google.com Patents describe processes where precursors like 1,2,3,4-tetrachloro-1,4-difluoro-1,3-butadiene are fluorinated in a microreactor to produce 1,2,3,4-tetrachloro-hexafluoro-butane with high efficiency. google.com

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Radical Chlorination: As previously mentioned, this proceeds via a well-established free-radical chain reaction. The selectivity is governed by the relative stability of the intermediate alkyl radicals, with more stable radicals forming faster. libretexts.orglibretexts.org

Halogen Exchange (Swarts Reaction): The active fluorinating agent, often SbF₃Cl₂, facilitates the exchange. The mechanism is a type of nucleophilic substitution where the fluoride from the antimony complex attacks the carbon atom bearing a chlorine, and the chlorine is transferred to the antimony. wikipedia.org

Addition to Alkenes: The addition of halogens like Cl₂ or Br₂ to an alkene typically proceeds through an electrophilic addition mechanism. The halogen molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. A halide ion then attacks one of the carbons of the ring from the opposite side (anti-addition), opening the ring to give the vicinal dihalide product. libretexts.org

These mechanistic principles guide the rational design of synthetic routes toward complex molecules like this compound, allowing chemists to select the appropriate precursors and reagents to achieve the desired structure.

Table of Compounds

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1,1,2,2,3,3 Hexafluorobutane

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon-chlorine bond in 4-Chloro-1,1,2,2,3,3-hexafluorobutane is the primary site for nucleophilic attack. However, the reaction kinetics and pathways are heavily modulated by the strong electron-withdrawing nature of the adjacent hexafluoropropyl group.

Nucleophilic substitution reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The SN2 pathway involves a direct backside attack by a nucleophile on the carbon atom bearing the leaving group. In contrast, the SN1 mechanism proceeds through a carbocation intermediate.

For primary alkyl halides, the SN2 mechanism is generally favored. However, the rate of SN2 reactions is significantly retarded by the presence of fluorine atoms on carbons adjacent to the reaction center. This rate deceleration is attributed to the powerful electron-withdrawing inductive effect of the fluorine atoms, which destabilizes the transition state. Studies on analogous fluorinated alkyl bromides have shown a significant decrease in SN2 reaction rates as fluorine is introduced closer to the reaction site. researchgate.net

The general reactivity order for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F, which is governed by the bond strength and leaving group ability of the halide. quora.com The C-Cl bond in this compound is strong, and chloride is a moderately good leaving group.

The SN1 pathway is generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. The formation of a primary carbocation from this compound would be further destabilized by the strong inductive effect of the neighboring perfluoroalkyl group, making the SN1 pathway energetically unfavorable under normal conditions.

Table 1: General Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Pathway | SN2 Pathway |

| Rate Determining Step | Formation of Carbocation | Nucleophilic Attack |

| Molecularity | Unimolecular | Bimolecular |

| Carbocation Intermediate | Yes | No |

| Stereochemistry | Racemization | Inversion of Configuration |

| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

The six fluorine atoms in the 1, 2, and 3 positions of the butane (B89635) chain exert a profound electronic influence on the chlorinated carbon at the 4-position. This influence is primarily a strong electron-withdrawing inductive effect (-I effect), which has several consequences for nucleophilic substitution reactions.

The -I effect of the perfluoroalkyl group deactivates the chlorinated carbon towards SN2 attack by reducing its electrophilicity. Furthermore, electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile can sterically hinder the reaction. researchgate.net Research has indicated a significant deceleration in SN2 reaction rates with the introduction of fluorine atoms near the reaction center. researchgate.net

Elimination Reactions: Dehydrohalogenation and Dechlorination Processes

In the presence of a strong base, this compound can undergo elimination reactions, primarily dehydrohalogenation, to form an alkene.

Dehydrohalogenation involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons. In this compound, the hydrogen atoms are located on the carbon adjacent to the chlorinated carbon. The removal of a proton by a base, followed by the departure of the chloride ion, would lead to the formation of 1,1,2,2,3,3-hexafluoro-1-butene.

The regioselectivity of this reaction is straightforward as there is only one possible alkene product. The stereoselectivity (formation of E/Z isomers) is not applicable in this case due to the terminal nature of the resulting double bond.

The dehydrohalogenation of halogenated hydrocarbons can be promoted by various bases and catalysts. For similar compounds, reactions with potassium hydroxide (B78521) (KOH), often in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt, have been shown to be effective. nih.govbeilstein-journals.orgsemanticscholar.org These conditions facilitate the reaction between the organic substrate and the aqueous base.

Catalytic hydrodechlorination is another important process, particularly for the remediation of chlorinated organic compounds. This typically involves reacting the chlorinated compound with hydrogen over a metal catalyst, such as nickel on an alumina (B75360) support (Ni/Al2O3). mdpi.com This process can lead to the formation of the corresponding alkane or alkene. mdpi.com

Electrophilic Transformations and Carbocation Intermediates

The generation of carbocations from halogenated alkanes typically requires the presence of a strong Lewis acid to facilitate the abstraction of the halide ion. Carbocations are highly reactive intermediates that can undergo various transformations. beilstein-journals.org

For this compound, the formation of a primary carbocation at the 4-position would be extremely unfavorable due to the powerful destabilizing inductive effect of the adjacent perfluoroalkyl group. beilstein-journals.org Such electron-withdrawing groups make the formation of adjacent carbocations energetically costly. beilstein-journals.org

While the direct formation of a stable carbocation from this compound via simple Lewis acid treatment is unlikely, more advanced catalytic methods are being developed to generate carbocation intermediates from C-H bonds under milder conditions, often involving photoredox catalysis. digitellinc.com However, specific applications of these methods to this particular compound are not detailed in the provided search results. The intrinsic instability of carbocations makes controlling their reactivity a significant challenge in synthetic chemistry. eurekalert.org

Free Radical Reactions Involving C-Cl and C-F Bond Homolysis

The chemical reactivity of this compound under free radical conditions is primarily dictated by the presence of carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, as well as carbon-hydrogen (C-H) bonds. The initiation of free radical reactions, often induced by thermal or photochemical means, involves the homolytic cleavage of the weakest bond within the molecule to form radical intermediates.

The bond dissociation energy (BDE) is a critical parameter in determining which bond is most likely to break. In general, C-Cl bonds are significantly weaker than C-F bonds. Typical BDE values for C-Cl bonds in chloroalkanes are around 81 kcal/mol, whereas C-F bonds have an average BDE of approximately 116 kcal/mol. This substantial difference in bond strength suggests that under conditions conducive to free radical formation, the homolytic cleavage of the C-Cl bond in this compound is the more favorable initiation step.

The photodissociation of halogenated alkanes is a common method for generating radical species. Upon absorption of ultraviolet (UV) radiation, the energy absorbed by the molecule can lead to the cleavage of its weakest bond. For this compound, this would predominantly result in the formation of a 1,1,2,2,3,3-hexafluorobutyl radical and a chlorine radical, as depicted in the following reaction:

The subsequent reactions of the generated 1,1,2,2,3,3-hexafluorobutyl radical would then propagate a chain reaction. In contrast, the homolysis of a C-F bond would require significantly more energy and is therefore a much less probable event under typical free radical reaction conditions.

Comparative Reactivity Studies with Related Polyhalogenated Alkanes

In reactions involving radical species such as the hydroxyl radical (•OH) or chlorine atoms (•Cl), a common reaction pathway is hydrogen abstraction. The rate of hydrogen abstraction is influenced by the strength of the C-H bond being broken and steric factors. The electron-withdrawing fluorine atoms in this compound are expected to strengthen the adjacent C-H bonds, making them less susceptible to abstraction compared to their non-fluorinated counterparts.

For instance, the rate constant for the reaction of •OH radicals with non-fluorinated alkanes is generally high. In contrast, the presence of fluorine atoms tends to decrease the reaction rate. While specific kinetic data for this compound is not available, studies on similar hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) provide valuable insights. The rate constants for the reaction of chlorine atoms with various organic molecules are typically in the range of 108–109 M-1s-1 for H-atom abstraction. nih.govresearchgate.net

The table below presents a comparison of bond dissociation energies for C-H, C-Cl, and C-F bonds in simple alkanes, which helps to rationalize the observed reactivity trends.

| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-H | CH4 | 104 |

| C-Cl | CH3Cl | 84 |

| C-F | CH3F | 108 |

| C-C | C2H6 | 90 |

Furthermore, in comparison to fully chlorinated or fluorinated alkanes, the presence of C-H bonds in this compound provides an additional potential reaction site for hydrogen abstraction. However, the high strength of C-H bonds, particularly when influenced by adjacent electron-withdrawing fluorine atoms, suggests that this pathway may be less competitive than C-Cl bond cleavage, especially under photolytic conditions.

Computational studies on hydrogen abstraction reactions of halogenated methanes have shown that the activation energy for this process is sensitive to the nature of the halogen substituents. researchgate.net This further underscores the importance of considering the specific molecular structure when predicting the reactivity of polyhalogenated alkanes.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 1,1,2,2,3,3 Hexafluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-1,1,2,2,3,3-hexafluorobutane (ClCH₂-CF₂-CF₂-CF₂H), a combination of ¹H, ¹⁹F, and ¹³C NMR experiments, along with two-dimensional techniques, is required for a complete structural assignment.

Due to the absence of specific, publicly available experimental data for this compound, the following sections are based on established principles of NMR and mass spectrometry, with predicted values and analyses derived from typical ranges for similar fluorinated and chlorinated alkanes.

¹H NMR for Proton Environment Mapping

The ¹H NMR spectrum of this compound is expected to show a single distinct signal for the two protons of the chloromethylene (-CH₂Cl) group. The chemical shift of these protons is influenced by the adjacent electron-withdrawing chlorine atom and the more distant but highly electronegative fluoroalkyl chain.

Chemical Shift (δ): The signal for the -CH₂Cl protons is anticipated to appear in the downfield region, typically between 3.5 and 4.5 ppm. The electronegativity of the chlorine atom deshields the protons, shifting their resonance to a higher frequency compared to a standard alkane.

Multiplicity: These protons are adjacent to a difluoromethylene (-CF₂-) group. The spin-spin coupling between the protons and the two equivalent fluorine atoms would split the proton signal into a triplet, following the n+1 rule (where n=2 fluorine atoms). The coupling constant for this interaction (³JHF) is typically in the range of 5-20 Hz.

Table 4.1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂Cl | 3.5 - 4.5 | Triplet (t) | ³JHF = 5-20 |

¹⁹F NMR for Fluorine Chemical Shift Analysis and Coupling Interactions

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The spectrum for this compound would display three distinct signals corresponding to the three non-equivalent difluoromethylene (-CF₂-) groups.

C-1 Fluorines (-CF₂-): These fluorines are adjacent to the proton-bearing carbon. Their signal would be split into a triplet by the two neighboring protons (²JFH).

C-2 Fluorines (-CF₂-): This internal group is coupled to the fluorines on C-1 and C-3, resulting in a more complex splitting pattern, likely a triplet of triplets.

C-3 Fluorines (-CF₂-): These fluorines are adjacent to the chloromethylene group. Their signal would be influenced by long-range coupling to the protons (³JFH) and coupling to the C-2 fluorines (³JFF), likely appearing as a triplet.

The chemical shifts are typically referenced to CFCl₃ (0 ppm). Fluorines on carbons adjacent to more fluorinated carbons appear at higher field (more negative ppm values).

Table 4.2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

| -CF₂ -CH₂Cl | -110 to -120 | Triplet (t) |

| -CF₂-CF₂ -CF₂- | -120 to -130 | Triplet of triplets (tt) |

| H-CF₂-CF₂ -CF₂- | -125 to -135 | Triplet (t) |

¹³C NMR for Carbon Skeleton Characterization

The proton-decoupled ¹³C NMR spectrum will show four signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached halogen atoms. Carbons bonded to fluorine exhibit large one-bond coupling (¹JCF), which splits the signal into a triplet for -CF₂- groups.

C-4 (-CH₂Cl): This carbon will appear as a singlet (in a proton-decoupled spectrum) and its chemical shift will be influenced by the chlorine atom, typically in the 40-50 ppm range.

C-1, C-2, C-3 (-CF₂- groups): These carbons will be significantly shifted downfield due to the high electronegativity of fluorine and will appear as triplets due to the one-bond C-F coupling. The chemical shifts are expected in the range of 100-130 ppm.

Table 4.3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹JCF) |

| C H₂Cl | 40 - 50 | Singlet |

| -C F₂-CH₂Cl | 105 - 120 | Triplet (t) |

| -CF₂-C F₂-CF₂- | 110 - 125 | Triplet (t) |

| H-C F₂-CF₂-CF₂- | 115 - 130 | Triplet (t) |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from 1D NMR spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY would not be very informative for this molecule as there is only one type of proton environment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the -CH₂Cl proton signal and the C-4 carbon signal, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range couplings between protons and carbons. For instance, correlations between the -CH₂Cl protons and the C-3 (-CF₂-) carbon would be expected, helping to definitively assign the carbon skeleton and the position of the chloro and fluoro substituents.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The presence of chlorine in this compound is readily identified by the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1), which results in M+2 peaks.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI-MS): EI is a high-energy ionization technique that typically causes extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or cleavage of C-C bonds. The most stable carbocations will produce the most intense peaks.

Chemical Ionization (CI-MS): CI is a softer ionization method that results in less fragmentation and usually a more prominent protonated molecular ion peak ([M+H]⁺). This is useful for confirming the molecular weight of the compound.

Table 4.4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Interpretation |

| 202/204 | [C₄H₂F₆Cl]⁺ | Molecular Ion (M⁺) |

| 167 | [C₄H₂F₆]⁺ | Loss of Cl radical |

| 101 | [C₂HF₄]⁺ | Cleavage of C2-C3 bond |

| 69 | [CF₃]⁺ | Common fragment in fluorocarbons |

| 49/51 | [CH₂Cl]⁺ | Cleavage of C3-C4 bond |

This comprehensive analytical approach, combining various NMR techniques with mass spectrometry, allows for the unambiguous structural determination and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, which allows for the determination of the elemental composition of the molecule and its fragments.

The exact mass of the molecular ion of this compound can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁹F, and ³⁵Cl). This high-resolution measurement is crucial for distinguishing it from other compounds that may have the same nominal mass.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.com This results in the appearance of two molecular ion peaks (M+ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M+ peak. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Electron impact ionization of this compound is expected to produce a variety of fragment ions. The fragmentation patterns are influenced by the relative strengths of the chemical bonds within the molecule. chemguide.co.uklibretexts.org The weaker carbon-carbon and carbon-chlorine bonds are more likely to break, leading to the formation of stable carbocations. The analysis of these fragment ions by HRMS further corroborates the structure of the compound.

Table 1: Theoretical Exact Masses of Key Ions of this compound

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| [C₄H₃³⁵ClF₆]⁺ | ¹²C₄¹H₃³⁵Cl¹⁹F₆ | 199.9830 |

| [C₄H₃³⁷ClF₆]⁺ | ¹²C₄¹H₃³⁷Cl¹⁹F₆ | 201.9801 |

| [C₃H₃F₄]⁺ | ¹²C₃¹H₃¹⁹F₄ | 115.0172 |

| [CF₃]⁺ | ¹²C¹⁹F₃ | 68.9952 |

This table is for illustrative purposes and actual observed fragments may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu For this compound, the IR spectrum is dominated by the characteristic vibrations of its carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.

The C-F bond stretching vibrations are typically strong and appear in the region of 1400-1000 cm⁻¹. libretexts.org Due to the presence of multiple fluorine atoms, a series of intense absorption bands is expected in this region. The C-Cl stretching vibration is also characteristic and typically appears in the range of 800-600 cm⁻¹. libretexts.org The exact position of these bands can be influenced by the surrounding molecular structure.

In addition to the C-F and C-Cl stretches, the IR spectrum will also show C-H stretching and bending vibrations from the alkyl portion of the molecule. The C-H stretching vibrations are generally found in the 3000-2850 cm⁻¹ region. utdallas.edu The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. rsc.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H | Stretching | 2960-2850 | Medium |

| C-F | Stretching | 1400-1000 | Strong |

| C-Cl | Stretching | 800-600 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz It is highly effective for the purity assessment and trace analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. libretexts.org The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

For purity assessment, GC-MS can separate this compound from any impurities present in the sample. The relative peak areas in the chromatogram can be used to quantify the purity of the compound. For trace analysis, the high sensitivity of the mass spectrometer allows for the detection of very low concentrations of the target analyte. nih.gov This is particularly important for monitoring the presence of this compound in environmental samples or as a potential impurity in other products.

Table 3: Illustrative GC-MS Method Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5ms) |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 40 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-400 amu |

These parameters are for illustrative purposes and may require optimization for specific applications.

Development and Validation of New Analytical Methodologies for Fluorinated Chloroalkanes

The development and validation of new analytical methodologies are crucial for ensuring the reliability and accuracy of data obtained for fluorinated chloroalkanes. doaj.org A robust analytical method is essential for quality control, regulatory compliance, and research purposes. The validation process demonstrates that a method is suitable for its intended purpose. nih.gov

Key parameters that must be evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For GC-MS, this is often demonstrated by the unique retention time and mass spectrum of the analyte.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The development of new methods for fluorinated chloroalkanes often focuses on improving sensitivity, reducing analysis time, and minimizing matrix effects, particularly for complex environmental or biological samples. redalyc.org This may involve optimizing sample preparation techniques, such as solid-phase extraction, or utilizing advanced instrumentation like high-resolution mass spectrometry. diva-portal.org

Computational Chemistry and Theoretical Studies of 4 Chloro 1,1,2,2,3,3 Hexafluorobutane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the ground state properties of medium-sized molecules like 4-Chloro-1,1,2,2,3,3-hexafluorobutane. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict the molecule's equilibrium geometry.

These studies typically involve optimizing the molecular structure to find the lowest energy arrangement of atoms. Key ground state properties derived from these calculations include bond lengths, bond angles, dihedral angles, and electronic properties such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| Optimized Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| C-C Bond Lengths | ~1.54 - 1.56 | Ångströms (Å) |

| C-F Bond Lengths | ~1.34 - 1.36 | Ångströms (Å) |

| C-Cl Bond Length | ~1.78 | Ångströms (Å) |

| C-H Bond Lengths | ~1.09 | Ångströms (Å) |

Note: The values in this table are representative and based on typical bond lengths for similar fluorinated and chlorinated alkanes. Actual calculated values would require specific DFT computations.

For even greater accuracy, particularly for electronic properties, high-level ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be employed. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining benchmark-quality data on properties like ionization potential, electron affinity, and polarizability. These high-level calculations serve to validate the results obtained from more cost-effective DFT methods and provide a deeper understanding of the molecule's electronic behavior.

Conformational Analysis and Energy Landscapes of this compound

The butane (B89635) backbone of this compound allows for rotation around its carbon-carbon single bonds, leading to various spatial arrangements known as conformers. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

By systematically rotating the dihedral angles of the C-C bonds and calculating the corresponding energy, a potential energy surface can be mapped. This analysis reveals the relative stability of different conformers, such as anti and gauche arrangements. The presence of bulky and electronegative fluorine and chlorine atoms significantly influences the conformational preferences due to steric hindrance and electrostatic interactions (dipole-dipole repulsions or attractions). Studies on similar 1,3-difluorinated alkanes have shown that such substitutions profoundly impact the conformational profile. soton.ac.uk

Table 2: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 (Reference) |

| Gauche (+) | ~+60° | Data not available |

Note: This table illustrates the type of data generated from a conformational analysis. The actual energy differences would depend on specific quantum chemical calculations.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra show characteristic peaks for C-F, C-Cl, C-C, and C-H stretching and bending modes. Comparing the calculated IR spectrum with an experimental one can help confirm the molecule's structure and identify its various vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants (J-couplings). Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to compute NMR shielding tensors, which are then converted into chemical shifts. These predictions are invaluable for assigning peaks in complex NMR spectra and for gaining insight into the electronic environment of the nuclei.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Theoretical chemistry can be used to explore the reactivity of this compound by modeling potential chemical reactions. A key transformation of interest could be dehydrochlorination, a common reaction for chloroalkanes.

To study such a reaction, computational methods are used to map out the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. Such analyses provide deep mechanistic insights that are often inaccessible through experiments alone.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., liquid or in solution) over time. researchgate.net

For an MD simulation, a force field—a set of parameters describing the potential energy of the system—is required. This force field can be derived from high-level ab initio calculations. researchgate.net The simulation then solves Newton's equations of motion for a system containing many molecules of this compound.

MD simulations provide a dynamic picture of the molecule's behavior. They can be used to:

Study conformational dynamics by observing transitions between different gauche and anti conformers over time.

Analyze intermolecular interactions, such as dipole-dipole forces and potential halogen bonding involving the chlorine atom.

Calculate bulk properties like density, viscosity, and diffusion coefficients. mdpi.com

These simulations bridge the gap between the microscopic properties of a single molecule and the macroscopic properties of the bulk material.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Halogenated Alkanes

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity. For halogenated alkanes, such as this compound, QSAR modeling provides a theoretical framework to predict their behavior in various chemical processes without the need for extensive experimental testing. These models are particularly valuable for assessing the environmental fate and potential reactivity of novel or less-studied compounds. The fundamental principle of QSAR is that the reactivity of a chemical is intrinsically linked to its molecular structure, and this relationship can be quantified through mathematical equations.

QSAR models are developed by creating a dataset of structurally similar compounds with known reactivity data. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the dataset. Statistical methods, such as multiple linear regression, are then employed to establish a correlation between these descriptors and the observed reactivity. Once a statistically robust model is developed and validated, it can be used to predict the reactivity of compounds that were not part of the initial dataset, such as this compound.

To develop a QSAR model for the atmospheric reactivity of this compound, a series of structurally related halogenated alkanes with experimentally determined OH radical reaction rate constants would be selected. For each compound in this series, a range of molecular descriptors would be calculated. These descriptors can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity and branching of the molecule.

Geometrical descriptors: These relate to the three-dimensional size and shape of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as orbital energies and partial charges. nih.gov

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP) and molar refractivity. aimspress.com

The following interactive data table presents a hypothetical dataset that could be used to develop a QSAR model for predicting the atmospheric reaction rate constant (kOH) of halogenated alkanes. The table includes this compound and other related compounds, along with several relevant molecular descriptors.

Once the data is compiled, a statistical analysis would be performed to derive a QSAR equation. For example, a multiple linear regression analysis might yield an equation of the following form:

log(kOH) = β₀ + β₁(HOMO Energy) + β₂(LUMO Energy) + β₃(Dipole Moment) + ...

For halogenated alkanes, electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often critical. aimspress.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. In reactions with electrophilic species like the OH radical, a higher HOMO energy can correlate with increased reactivity. Conversely, for reactions involving nucleophilic attack on the halogenated alkane, a lower LUMO energy can indicate greater reactivity.

The following interactive table summarizes some of the key molecular descriptors that are frequently employed in QSAR modeling of halogenated alkanes and their relevance to reactivity.

By applying a validated QSAR model, a scientifically robust prediction for the reactivity of this compound can be made. This approach is not only cost-effective but also aligns with the principles of green chemistry by reducing the need for the synthesis and testing of potentially hazardous chemicals. Furthermore, the insights gained from the QSAR model regarding the influence of different molecular descriptors can guide the design of future halogenated compounds with desired reactivity profiles.

Environmental Behavior and Atmospheric Chemistry of 4 Chloro 1,1,2,2,3,3 Hexafluorobutane

Environmental Transport and Distribution Modeling in Atmospheric and Aquatic Systems

The environmental transport and distribution of 4-Chloro-1,1,2,2,3,3-hexafluorobutane are governed by its physical and chemical properties, such as vapor pressure, solubility in water, and partitioning coefficients. ascelibrary.orgnih.govuky.edu Multimedia fate and transport models are used to predict the distribution of chemicals in different environmental compartments.

Due to its volatility, the primary mode of transport for this compound is expected to be through the atmosphere. Its distribution between the atmosphere and aquatic systems is determined by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency for the compound to partition from water to air. While an experimental value for this compound is not available, it can be estimated based on its structure to be relatively high, suggesting that it will predominantly reside in the atmosphere rather than in aquatic systems.

Persistence Assessment and Degradation Half-Lives in Various Environmental Compartments

The persistence of a chemical is a measure of how long it remains in a particular environmental compartment before being degraded or removed.

Table 3: Estimated Degradation Half-Lives of this compound in Different Environmental Compartments

| Environmental Compartment | Estimated Degradation Half-Life | Primary Degradation Process |

| Atmosphere | ~3.2 years (lifetime) | Reaction with OH radicals |

| Water | Years to Decades | Slow hydrolysis, potential for anaerobic biodegradation |

| Soil | Years to Decades | Limited biodegradation, potential for volatilization |

| Sediment | Decades to Centuries | Anaerobic biodegradation (likely very slow), sequestration |

The persistence in water, soil, and sediment is expected to be significantly longer than in the atmosphere due to the lower reactivity and bioavailability in these media.

Bio- and Abiotic Transformation Studies in Relevant Environmental Media

Biodegradation:

The biodegradation of highly halogenated alkanes is generally a slow process. eurochlor.org Aerobic biodegradation of this compound is expected to be limited due to the high degree of fluorination, which makes the molecule resistant to microbial attack. Some microorganisms are capable of degrading chlorinated propanes and butanes, but the presence of fluorine atoms is likely to inhibit these pathways. microbe.comfrtr.govwur.nl Anaerobic biodegradation through reductive dechlorination is a potential pathway, but it is typically a very slow process for such compounds. microbe.com

Abiotic Transformation:

Abiotic transformation processes for this compound in the environment, other than atmospheric oxidation, are expected to be slow. Hydrolysis, the reaction with water, is a potential degradation pathway for the C-Cl bond. youtube.comdocbrown.info However, the rate of hydrolysis for chloroalkanes is generally slow under typical environmental pH and temperature conditions. The C-F bonds are highly resistant to hydrolysis.

Methodological Approaches for Environmental Monitoring and Fate Prediction of Halogenated Organofluorines

The detection and quantification of halogenated organofluorines like this compound in environmental media require sensitive and specific analytical techniques.

Environmental Monitoring:

Air Sampling: Whole air samples are collected in specially treated canisters and analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD). dtic.milamanote.comresearchgate.net

Water Sampling: Purge-and-trap or solid-phase microextraction (SPME) techniques are commonly used to extract volatile organic compounds from water samples, followed by GC-MS analysis. rsc.org

Soil and Sediment Sampling: Headspace analysis or solvent extraction followed by GC-MS are typical methods for determining concentrations in solid matrices.

Fate Prediction:

Quantitative Structure-Activity Relationships (QSARs): In the absence of experimental data, QSARs are used to estimate key physical-chemical properties and reaction rate constants needed for environmental fate modeling.

Multimedia Environmental Models: Models like the Fugacity Model are used to predict the partitioning and long-range transport of chemicals in the environment. ascelibrary.orgnih.govuky.edu These models require input data such as emission rates, degradation rates, and partitioning coefficients.

Applications As a Chemical Intermediate in Advanced Fluorinated Synthesis

Precursor for the Synthesis of Specialized Fluorinated Monomers and Polymers

No specific examples or research studies were identified that detail the use of 4-Chloro-1,1,2,2,3,3-hexafluorobutane as a direct precursor for the synthesis of fluorinated monomers or the subsequent development of specialized fluoropolymers. General pathways for creating fluoropolymers often involve more common monomers, and the utility of this specific chloro-substituted butane (B89635) in this area is not established in the literature.

Building Block for Novel Organofluorine Compounds with Tailored Properties

While organofluorine chemistry is a vast field focused on creating compounds with specific electronic, steric, and lipophilic properties, the role of this compound as a starting material or key building block for such novel compounds is not described. Reaction pathways and synthetic schemes originating from this compound to produce tailored organofluorine molecules are not present in the surveyed literature.

Synthetic Utility in the Preparation of Highly Fluorinated Compounds for Materials Science

The development of advanced materials, such as liquid crystals, high-performance lubricants, and resistant coatings, frequently relies on highly fluorinated compounds. However, the synthetic routes and utility of this compound in creating intermediates for these materials science applications could not be substantiated with specific examples or research data.

Development of Sustainable and Green Chemistry Routes for Fluorinated Intermediates

The push towards green chemistry in the synthesis of fluorinated compounds is a significant area of modern research. nih.govnih.gov This often involves improving the efficiency and reducing the environmental impact of synthetic processes. nih.govnih.gov However, there is no available information detailing the use of this compound within the framework of developing sustainable or green synthetic routes for other fluorinated intermediates.

Emerging Research Areas for Polyfluorinated Alkanes in Chemical Manufacturing and Innovation

Polyfluorinated alkanes are a class of compounds with diverse and expanding applications in manufacturing and technology. google.com Research into this area is ongoing, exploring new uses and properties. Despite this, emerging research that specifically identifies and investigates the potential of this compound in chemical manufacturing or as a focus of chemical innovation is not apparent in the available scientific and technical publications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.